2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride
Overview
Description
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO. This compound is known for its versatility and is used in various scientific research fields, including pharmaceutical development and agricultural studies.
Preparation Methods
The synthesis of 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-chloro-2-methylphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a growth regulator.
Medicine: It is explored for its potential therapeutic effects, including antitumor activity.
Industry: The compound is used in the production of herbicidal ionic liquids, which are more efficient and environmentally friendly
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a synthetic auxin, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. This mechanism is similar to other growth regulators like dicamba and 2,4-D .
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
Dicamba: A benzoic acid derivative used as a herbicide.
Mecoprop: A phenoxy herbicide similar in structure and function. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7-6-8(10)2-3-9(7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXITGJAWNESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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